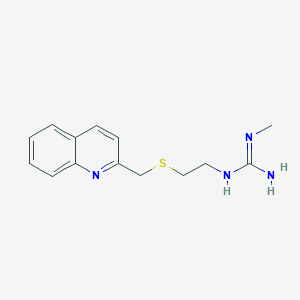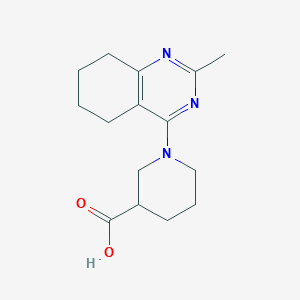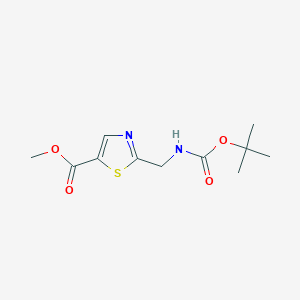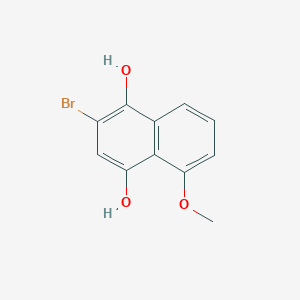![molecular formula C14H18N4O2 B11847806 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 92325-00-3](/img/structure/B11847806.png)
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is a compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-4-ones, including derivatives like 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol, often involves the use of metal catalysts. For instance, a Cu(I)-catalyzed synthesis can be employed, which involves C–N coupling, reductive amination, cyclization, and oxidation . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present on the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups onto the quinazoline ring.
Aplicaciones Científicas De Investigación
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can act as inhibitors of certain enzymes or receptors, thereby modulating various biological processes . The specific molecular targets and pathways would depend on the particular derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- Erlotinib
- Gefitinib
- Afatinib
- Lapatinib
- Vandetanib
Uniqueness
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is unique due to its specific structure, which includes a morpholine ring and an ethan-1-ol moiety. This unique structure may confer specific biological activities and properties that differentiate it from other quinazoline derivatives.
Propiedades
Número CAS |
92325-00-3 |
|---|---|
Fórmula molecular |
C14H18N4O2 |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17) |
Clave InChI |
HYGVRZKJYFDRDM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)











